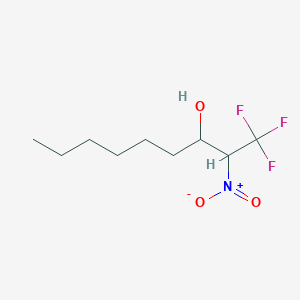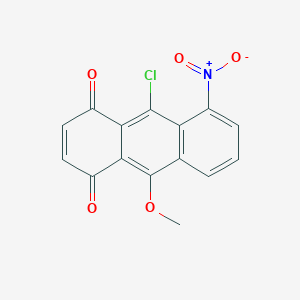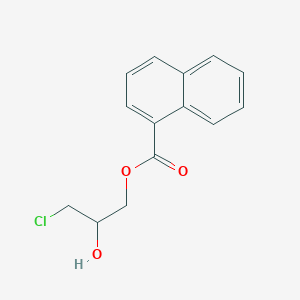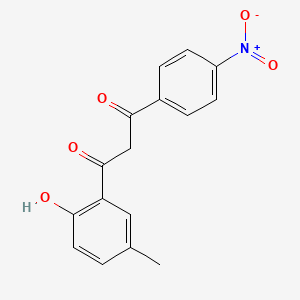
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is a synthetic organic compound It is characterized by the presence of a pyridinium ion, an anilino group, and a diethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the anilino group: This could involve the reaction of aniline with an appropriate acylating agent.
Introduction of the pyridinium ion: This step might involve the quaternization of a pyridine derivative.
Formation of the diethylcarbamoyl group: This could be achieved by reacting the intermediate with diethylcarbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Anilino-2-oxoethyl)-3-(methylcarbamoyl)pyridin-1-ium chloride
- 1-(2-Anilino-2-oxoethyl)-3-(ethylcarbamoyl)pyridin-1-ium chloride
Uniqueness
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
| 111443-96-0 | |
Molecular Formula |
C18H22ClN3O2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N,N-diethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-3-21(4-2)18(23)15-9-8-12-20(13-15)14-17(22)19-16-10-6-5-7-11-16;/h5-13H,3-4,14H2,1-2H3;1H |
InChI Key |
WDLQTZKGXFCROB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/no-structure.png)








![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)

